molecular formula C16H11F6N3O2S B2856448 N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946263-87-2

N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2856448
CAS No.: 946263-87-2
M. Wt: 423.33
InChI Key: GXFBCWAFFLZNRM-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl-substituted phenyl group and a thiazolopyrimidinone moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline and a suitable thiazolopyrimidinone precursor. The reaction conditions may involve:

    Condensation Reactions: Combining the aniline derivative with the thiazolopyrimidinone under acidic or basic conditions.

    Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolopyrimidinone ring, converting it to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings with specific chemical resistances.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity through hydrophobic interactions, while the thiazolopyrimidinone moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide: A closely related compound with slight structural variations.

    3,5-bis(trifluoromethyl)aniline derivatives: Compounds with similar trifluoromethyl-substituted phenyl groups.

    Thiazolopyrimidinone derivatives: Compounds featuring the thiazolopyrimidinone core structure.

Uniqueness

N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide stands out due to the combination of its trifluoromethyl-substituted phenyl group and thiazolopyrimidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6N3O2S/c17-15(18,19)8-3-9(16(20,21)22)5-10(4-8)24-12(26)6-11-7-28-14-23-2-1-13(27)25(11)14/h1-5,11H,6-7H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFBCWAFFLZNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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